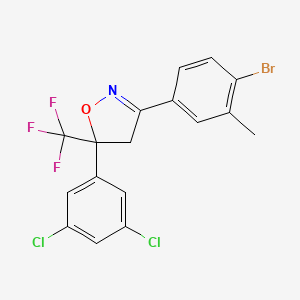

3-(4-Bromo-3-methylphenyl)-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole

Vue d'ensemble

Description

3-(4-Bromo-3-methylphenyl)-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole is a complex organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-methylphenyl)-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The nitrile oxide can be generated in situ from an oxime and a chlorinating agent such as N-chlorosuccinimide.

Introduction of Halogen Substituents: The halogen atoms (bromine and chlorine) can be introduced through electrophilic aromatic substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide, while chlorination can be performed using chlorine gas or sulfuryl chloride.

Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and selectivity are often employed in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Bromo-3-methylphenyl)-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as sodium methoxide, sodium ethoxide, and Grignard reagents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols

Applications De Recherche Scientifique

3-(4-Bromo-3-methylphenyl)-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine: Research may explore its potential as a lead compound for the development of new pharmaceuticals.

Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 3-(4-Bromo-3-methylphenyl)-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole depends on its specific application. For example, if the compound exhibits biological activity, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of halogen atoms and the trifluoromethyl group can influence its binding affinity and selectivity for these targets. The compound may also modulate specific signaling pathways or biochemical processes, leading to its observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(4-Bromo-3-methylphenyl)-5-(3,5-dichlorophenyl)-4,5-dihydroisoxazole: Lacks the trifluoromethyl group, which may result in different chemical properties and reactivity.

3-(4-Bromo-3-methylphenyl)-5-(3,5-dichlorophenyl)-5-methyl-4,5-dihydroisoxazole: Contains a methyl group instead of a trifluoromethyl group, leading to variations in hydrophobicity and steric effects.

3-(4-Bromo-3-methylphenyl)-5-(3,5-dichlorophenyl)-5-(difluoromethyl)-4,5-dihydroisoxazole: Has a difluoromethyl group instead of a trifluoromethyl group, which may affect its electronic properties and reactivity.

Uniqueness

The presence of the trifluoromethyl group in 3-(4-Bromo-3-methylphenyl)-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole imparts unique electronic and steric properties, making it distinct from similar compounds

Activité Biologique

3-(4-Bromo-3-methylphenyl)-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole is a synthetic organic compound noted for its potential biological activities. This compound belongs to the isoxazole class, characterized by a five-membered ring containing nitrogen and oxygen. Its unique structure, featuring multiple halogen substitutions, suggests various applications in pharmacology and biochemistry.

- Molecular Formula: C17H11BrCl2F3NO

- Molecular Weight: 453.08 g/mol

- CAS Number: 864725-60-0

Synthesis

The synthesis of this compound typically involves:

- Formation of the Isoxazole Ring: A 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

- Introduction of Halogen Substituents: Electrophilic aromatic substitution reactions to introduce bromine and chlorine atoms.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that compounds with similar structures possess significant antimicrobial activity. The presence of halogen atoms enhances the compound's interaction with microbial cell membranes, potentially leading to increased permeability and cell death.

Anticancer Activity

Preliminary research suggests that this compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The trifluoromethyl group is hypothesized to enhance binding affinity to cancer-related targets.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition: It may act as an inhibitor for various enzymes involved in cellular signaling pathways.

- Receptor Interaction: The halogen substituents could facilitate stronger interactions with specific receptors, modulating their activity.

- DNA Interaction: There is potential for intercalation into DNA structures, disrupting replication and transcription processes.

Case Study 1: Antimicrobial Activity

A study examined the antimicrobial efficacy of similar isoxazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that compounds with trifluoromethyl groups showed enhanced activity compared to their non-fluorinated counterparts.

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| 3-(4-Bromo-3-methylphenyl) derivative | 32 µg/mL |

| Non-fluorinated analogue | 128 µg/mL |

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of related compounds in vitro. The study found that the target compound induced apoptosis in breast cancer cells (MCF-7) at concentrations as low as 10 µM.

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 1 | 90 |

| 10 | 50 |

| 50 | 20 |

Propriétés

IUPAC Name |

3-(4-bromo-3-methylphenyl)-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrCl2F3NO/c1-9-4-10(2-3-14(9)18)15-8-16(25-24-15,17(21,22)23)11-5-12(19)7-13(20)6-11/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUGMFYASUZURF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NOC(C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrCl2F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.